5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine
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Overview
Description
5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and a sulfonyl group attached to a dimethylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-chloropyridine.
Bromination: The 2-chloropyridine undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Sulfonylation: The brominated product is then subjected to sulfonylation with a sulfonyl chloride derivative of 3,5-dimethylpiperidine. This step often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine and chlorine) on the pyridine ring.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds or other complex structures depending on the coupling partner.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound is investigated for its potential as a pharmacophore in drug discovery. The presence of the sulfonyl group and the piperidine moiety makes it a candidate for designing enzyme inhibitors or receptor modulators.
Industry
In materials science, derivatives of this compound can be used in the development of advanced materials, such as polymers with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action for compounds derived from 5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by the sulfonyl and piperidine groups.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-fluoropyridine: Similar in structure but with a fluorine atom instead of the sulfonyl-piperidine group.
5-Bromo-2,3-dichloropyridine: Lacks the sulfonyl-piperidine group, making it less versatile for certain applications.
Uniqueness
The unique combination of bromine, chlorine, and the sulfonyl-piperidine group in 5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine provides a distinct set of chemical properties, making it particularly useful in the synthesis of complex molecules and potential pharmaceuticals.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
5-bromo-2-chloro-3-(3,5-dimethylpiperidin-1-yl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2O2S/c1-8-3-9(2)7-16(6-8)19(17,18)11-4-10(13)5-15-12(11)14/h4-5,8-9H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPCRTXUFWOSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(N=CC(=C2)Br)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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